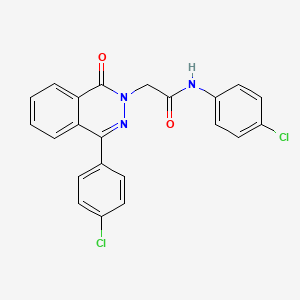

PARP-1-IN-4

Description

Properties

Molecular Formula |

C22H15Cl2N3O2 |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(29)27(26-21)13-20(28)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H,25,28) |

InChI Key |

ZYDMHJZNLFTYOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of PARP-1-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action for the compound PARP-1-IN-4, a recently identified inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). This document collates available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel, phthalazinone-based, small molecule inhibitor of PARP-1. Its primary mechanism of action is the competitive inhibition of the PARP-1 enzyme. By binding to PARP-1, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of single-strand DNA breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering apoptotic cell death in cancer cells. This is particularly effective in tumors with deficiencies in homologous recombination repair pathways, a concept known as synthetic lethality.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. This information is based on in vitro studies and provides insights into its potency and cellular effects.

| Parameter | Value | Assay | Reference |

| IC50 (PARP-1) | 302 µM | Enzymatic Assay | [1] |

Table 1: In Vitro Enzymatic Activity of this compound

| Cell Line | Concentration | Effect | Assay | Reference |

| A549 (Lung Carcinoma) | 0.1, 1, 10 µM | Cytotoxic Activity | Cell Viability Assay | [1] |

| A549 (Lung Carcinoma) | 1 µM | Increased expression of caspase-3 and caspase-9 | Western Blot | [1] |

Table 2: Cellular Activity of this compound

Signaling Pathway

The primary signaling pathway affected by this compound is the DNA damage response (DDR) pathway, leading to the induction of apoptosis. The following diagram illustrates this process.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Synthesis of PARP-1-IN-4

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document details the current understanding of the compound, including its chemical properties, a plausible synthetic route, and its activity in biological assays.

Introduction to PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage. Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.

Discovery of this compound

Chemical Properties

| Property | Value |

| IUPAC Name | 2-((4-chlorophenyl)carbamoyl)-4-(4-chlorophenyl)-1,4-dihydrophthalazin-1-one |

| Molecular Formula | C22H15Cl2N3O2 |

| Molecular Weight | 424.28 g/mol |

| CAS Number | 684234-56-8 |

Plausible Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of phthalazinone derivatives. The following proposed synthesis is a two-step process starting from 2-formylbenzoic acid and (4-chlorophenyl)hydrazine.

Step 1: Synthesis of 2-(4-chlorophenyl)phthalazin-1(2H)-one

2-formylbenzoic acid is reacted with (4-chlorophenyl)hydrazine in a suitable solvent such as ethanol (B145695) or acetic acid, often with heating, to yield the intermediate 2-(4-chlorophenyl)phthalazin-1(2H)-one via a condensation and cyclization reaction.

Step 2: Acylation with 4-chlorophenyl isocyanate

The intermediate from Step 1 is then acylated with 4-chlorophenyl isocyanate. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran, and may be facilitated by a base to deprotonate the phthalazinone nitrogen, making it more nucleophilic. This step results in the final product, this compound.

Biological Activity

This compound has been characterized as an inhibitor of PARP-1. The available quantitative data is summarized in the table below.

| Assay | Cell Line | Parameter | Value | Reference |

| PARP-1 Enzymatic Assay | - | IC50 | 302 µM | MedChemExpress |

| Cytotoxicity Assay | A549 | - | Active at 0.1, 1, and 10 µM (24h and 48h) | MedChemExpress |

| Apoptosis Marker Expression | A549 | - | Increased Caspase-3 and Caspase-9 at 1 µM (24h) | MedChemExpress |

Note: The biological data is provided by a commercial vendor and has not been independently confirmed in peer-reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound are provided below.

PARP-1 Enzymatic Assay (Fluorometric)

This protocol is adapted from a generic fluorometric PARP-1 assay and can be used to determine the IC50 value of this compound.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

This compound (dissolved in DMSO)

-

Developer reagent that detects the remaining NAD+

-

384-well black plates

Procedure:

-

Prepare serial dilutions of this compound in PARP Assay Buffer.

-

In a 384-well plate, add the PARP-1 enzyme, activated DNA, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding β-NAD+.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining NAD+ by adding the developer reagent.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Resazurin-Based) in A549 Cells

This protocol describes a method to assess the cytotoxicity of this compound on the A549 human lung adenocarcinoma cell line.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Resazurin (B115843) sodium salt solution

-

96-well clear-bottom black plates

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence of the reduced resorufin (B1680543) at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway Context

PARP-1 is a critical player in the DNA damage response (DDR). When a single-strand break in DNA occurs, PARP-1 binds to the damaged site and becomes activated. This activation leads to the synthesis of PAR chains on itself and other proteins, which in turn recruits other DNA repair factors to the site of damage to initiate repair. Inhibition of PARP-1 by compounds like this compound disrupts this process. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, which cannot be repaired, ultimately resulting in cell death (synthetic lethality).

Conclusion

This compound is a small molecule inhibitor of PARP-1 with demonstrated in vitro activity. While further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications, this guide provides a foundational understanding of its synthesis and biological characterization for researchers in the field of drug discovery and development. The provided protocols offer a starting point for the in-house evaluation of this and similar compounds.

PARP-1-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of PARP-1-IN-4, a known inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This document includes key physicochemical data, detailed experimental protocols for cited biological assays, and visualizations of the core signaling pathways associated with PARP-1 inhibition.

Chemical Structure and Properties

This compound is a small molecule inhibitor of PARP-1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₁₅Cl₂N₃O₂ |

| Molecular Weight | 424.28 g/mol |

| CAS Number | 684234-56-8 |

| Appearance | Solid |

| Color | Off-white to light brown |

| SMILES String | O=C(CN1N=C(C2=C(C1=O)C=CC=C2)C3=CC=C(Cl)C=C3)NC4=CC=C(C=C4)Cl |

| Solubility | DMSO: 7.69 mg/mL (18.12 mM) |

Biological Activity

This compound has been identified as an inhibitor of PARP-1 with an IC₅₀ value of 302 μM[1]. Its biological effects have been characterized in vitro, particularly in the context of lung adenocarcinoma.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against A549 human lung adenocarcinoma cells. This activity was observed at concentrations of 0.1, 1, and 10 μM over 24 and 48-hour incubation periods[1].

Induction of Apoptosis

Treatment of A549 cells with 1 μM this compound for 24 hours resulted in a significant increase in the expression levels of the apoptosis-related proteins, caspase-3 and caspase-9[1]. This suggests that the cytotoxic effects of this compound are mediated, at least in part, through the induction of the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should bracket the expected effective range (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plates for the desired time points (e.g., 24 and 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Caspase-3 and Caspase-9 Activation

This protocol is used to detect the expression levels of pro- and cleaved forms of caspase-3 and caspase-9.

Materials:

-

A549 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Caspase-3, Cleaved Caspase-3, Caspase-9, and Cleaved Caspase-9.

-

A primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) and for the specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.

Signaling Pathways and Mechanisms of Action

PARP-1 is a key enzyme in the DNA damage response (DDR). Its inhibition by this compound is expected to disrupt these critical cellular processes, leading to cell death, particularly in cancer cells with underlying DNA repair defects.

PARP-1 in DNA Single-Strand Break Repair

PARP-1 acts as a sensor for DNA single-strand breaks (SSBs). Upon binding to a break, its catalytic activity is stimulated, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process. Inhibition of PARP-1 by this compound prevents this recruitment, leading to the accumulation of unrepaired SSBs.

Caption: this compound inhibits PARP-1, preventing the recruitment of DNA repair proteins to single-strand breaks.

Induction of Apoptosis via PARP-1 Inhibition

The accumulation of unrepaired SSBs due to PARP-1 inhibition can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly toxic double-strand breaks (DSBs). In cells with compromised homologous recombination repair (a common feature of many cancers), these DSBs cannot be efficiently repaired, triggering the activation of apoptotic pathways. The observed increase in caspase-9 and caspase-3 expression upon treatment with this compound is consistent with the induction of the intrinsic apoptotic pathway, which is initiated in response to cellular stress, including extensive DNA damage.

References

PARP-1-IN-4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP-1-IN-4 is a molecule belonging to the phthalazinone class of compounds, which has been investigated for its potential as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and programmed cell death. Inhibition of PARP-1 is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the available technical data and methodologies related to this compound and its analogs, with a focus on its biochemical properties, cellular effects, and the experimental procedures used for its evaluation.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 684234-56-8 |

| Molecular Weight | 424.28 g/mol |

| Chemical Formula | C₂₂H₁₅Cl₂N₃O₂ |

Biochemical and Cellular Activity

This compound is an inhibitor of the PARP-1 enzyme. The inhibitory activity and cellular effects of phthalazinone-based PARP-1 inhibitors have been evaluated in human lung adenocarcinoma A549 cells.

PARP-1 Inhibition

A series of phthalazinone derivatives were synthesized and evaluated for their ability to inhibit the PARP-1 enzyme. One of the most potent compounds in this series, a close analog of this compound, demonstrated significant inhibitory activity.

| Compound | PARP-1 IC₅₀ (nM) |

| Compound 11c | 97 nM |

| Olaparib (Ref) | 139 nM |

Cytotoxicity Against A549 Lung Cancer Cells

The cytotoxic effects of these compounds were assessed in the A549 human lung adenocarcinoma cell line at various concentrations and time points.

| Compound Series | Concentrations Tested | Incubation Times | Outcome |

| Phthalazinones 11c-i, 16b, c | 0.1, 1, and 10 µM | 24h and 48h | Significant cytotoxic activity against A549 cells |

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound and related compounds exert their cytotoxic effects is through the induction of apoptosis. This has been demonstrated through the analysis of key apoptotic markers in A549 cells.

Western Blot Analysis

Western blot analysis of A549 cells treated with these phthalazinone-based inhibitors revealed changes in the expression levels of several proteins involved in the apoptotic pathway.

-

Increased Expression of Cleaved PARP-1: This indicates the activation of caspases, which cleave PARP-1 during apoptosis.

-

Reduced Expression of Pro-caspase-3: A decrease in the inactive form of caspase-3 suggests its conversion to the active, cleaved form.

-

Reduced Phosphorylation of AKT: Inhibition of the PI3K/AKT signaling pathway, a key survival pathway, can promote apoptosis.

ELISA Assay

Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of active caspases, confirming the activation of the apoptotic cascade.

-

Up-regulation of active Caspase-3 and Caspase-9: This confirms the involvement of both the executioner caspase-3 and the initiator caspase-9, suggesting the activation of the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

PARP-1 Inhibition Assay

This assay is designed to measure the half-maximal inhibitory concentration (IC₅₀) of a compound against the PARP-1 enzyme.

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

Peroxidase-conjugated anti-biotin antibody

-

TMB substrate

-

Test compounds (dissolved in DMSO)

-

Assay buffer

-

-

Procedure:

-

Coat the streptavidin plates with histones.

-

Add the PARP-1 enzyme to the wells.

-

Add serial dilutions of the test compounds to the wells.

-

Initiate the PARylation reaction by adding biotinylated NAD⁺.

-

Incubate the plate to allow for the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add the peroxidase-conjugated anti-biotin antibody and incubate.

-

Wash the plate again.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on a cell line.

-

Cell Culture:

-

Culture A549 cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Procedure:

-

Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations (e.g., 0.1, 1, and 10 µM) of the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time periods (e.g., 24h and 48h).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction:

-

Treat A549 cells with the test compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP-1, pro-caspase-3, p-AKT, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity ELISA

This assay quantifies the activity of specific caspases.

-

Sample Preparation:

-

Treat A549 cells with the test compound.

-

Lyse the cells and collect the supernatant.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for active caspase-3 and caspase-9.

-

Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated plate.

-

After the final incubation and washing steps, add the substrate and measure the absorbance.

-

Calculate the concentration of active caspases in the samples based on the standard curve.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its experimental evaluation.

Caption: Proposed apoptotic signaling pathway of this compound.

Caption: General experimental workflow for the evaluation of this compound.

PARP-1-IN-4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the PARP-1 inhibitor, PARP-1-IN-4. Due to the limited publicly available data for this specific compound, this guide also includes supplementary information and standardized protocols based on other well-characterized PARP inhibitors to provide a practical framework for its use in research and development.

Quantitative Data Summary

The following tables summarize the known quantitative solubility and stability data for this compound.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions |

| DMSO | 7.69 | 18.12 | Requires sonication, warming, adjustment to pH 2 with HCl, and heating to 60°C. Use of fresh, non-hygroscopic DMSO is recommended. |

No specific data is currently available for the solubility of this compound in other common solvents such as ethanol (B145695) or aqueous buffers like PBS.

Table 2: Stability and Storage of this compound

| Format | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Note: The solvent for the stability data is not specified, but is likely DMSO given the solubility data. It is recommended to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Small glass vials with screw caps

-

Orbital shaker/agitator at a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

HPLC or LC-MS/MS system for quantification

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Add an excess amount of this compound to a known volume of PBS in a glass vial. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Seal the vials and place them on an orbital shaker at the desired temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.

Protocol for Assessing Solution Stability

This protocol outlines a general method to evaluate the stability of this compound in a given solvent over time.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, PBS, cell culture medium)

-

Incubator at a controlled temperature (e.g., room temperature, 37°C)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Aliquot the solution into multiple vials to be analyzed at different time points.

-

Store the vials under the desired conditions (e.g., protected from light at 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

-

Plot the concentration of this compound as a function of time to determine the degradation rate and half-life.

Signaling Pathway and Experimental Workflow Visualizations

PARP-1 Signaling in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.

Experimental Workflow for a Cell-Based PARP Inhibition Assay

This diagram outlines a typical workflow for evaluating the efficacy of a PARP inhibitor in a cell-based assay.

An In-Depth Technical Guide to the Target Specificity and Selectivity Profile of a Next-Generation PARP-1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the target specificity and selectivity of a representative, next-generation Poly(ADP-ribose) Polymerase 1 (PARP-1) inhibitor, AZD5305. Due to the absence of publicly available data for a compound designated "PARP-1-IN-4," this guide utilizes the well-characterized and highly selective PARP-1 inhibitor AZD5305 as a surrogate to illustrate the principles of target engagement and selectivity profiling.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway. Upon detecting DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

The inhibition of PARP-1 is a clinically validated strategy in oncology. By preventing the repair of SSBs, PARP inhibitors lead to the accumulation of these breaks, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and selective cancer cell death.

A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-1-DNA complex. This trapped complex is a physical impediment to DNA replication and transcription, proving to be a highly cytotoxic lesion.

Target Specificity and Selectivity Profile of AZD5305

AZD5305 is a next-generation PARP inhibitor designed for high potency and selectivity for PARP-1. This selectivity is critical for minimizing off-target effects, particularly those related to the inhibition of PARP-2, which has been associated with hematological toxicities.[1][2][3]

Biochemical and Cellular Potency

The inhibitory activity of AZD5305 has been extensively characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values demonstrate its potent engagement with PARP-1.

| Assay Type | Target | Parameter | Value (nM) | Reference(s) |

| Biochemical Binding | PARP-1 | Ki | 0.13 | [4] |

| Biochemical Inhibition | PARP-1 | IC50 | 3 | [4] |

| Cellular PARylation | PARP-1 | IC50 | 1.55 | [1][2][4][5] |

| Cellular PARylation | PARP-2 | IC50 | 653 | [1][2][4][5] |

Selectivity Profile

A hallmark of AZD5305 is its exceptional selectivity for PARP-1 over PARP-2 and other members of the PARP family. This selectivity has been demonstrated in cellular assays using isogenic cell lines.

| Assay Type | Cell Line Context | IC50 (nM) | Selectivity (Fold) | Reference(s) |

| Cellular PARylation | PARP-2 proficient | 1.55 | >500 vs. PARP-2 | [1][2][4][5] |

| Cellular PARylation | PARP-1 proficient | 653 | [1][2][4][5] | |

| PARP Trapping | PARP-1 | Potent | Selective for PARP-1 | [1][4][6] |

| PARP Trapping | PARP-2 | Not observed | [1][4][6] |

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in Base Excision Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and the mechanism of action of PARP-1 inhibitors.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of a PARP inhibitor using a cell-based PARylation assay.

Experimental Protocols

Cellular PARylation Assay (ELISA-based)

This protocol describes the quantification of PAR levels in cell lysates following treatment with a PARP inhibitor.

Materials and Reagents:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

AZD5305 or other PARP inhibitor

-

DNA-damaging agent (e.g., H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Commercially available PAR ELISA Kit

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Pre-treat the cells with the inhibitor or vehicle control for 1-2 hours.

-

Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., H₂O₂) to the wells and incubate for 10-15 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

PAR ELISA: Normalize the protein concentrations of all samples and follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

-

Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the PAR levels to the vehicle-treated control and plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value.

PARP-DNA Trapping Assay (Immunofluorescence-based)

This assay visualizes and quantifies the trapping of PARP-1 on chromatin within cells.

Materials and Reagents:

-

Cells grown on glass coverslips or in high-content imaging plates

-

AZD5305 or other PARP inhibitor

-

DNA-damaging agent (e.g., MMS, optional)

-

Pre-extraction buffer (e.g., CSK buffer with Triton X-100)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PARP-1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with a dose range of the PARP inhibitor for a specified time (e.g., 4 hours). Co-treatment with a DNA-damaging agent can be performed to enhance the signal.

-

Pre-extraction: Wash cells with PBS and incubate with a pre-extraction buffer to remove soluble nuclear proteins, leaving chromatin-bound proteins.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization to allow antibody access.

-

Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-PARP-1 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of the PARP-1 signal within the nucleus. An increase in the nuclear PARP-1 signal in inhibitor-treated cells compared to the vehicle control indicates PARP trapping.

Clonogenic Survival Assay

This assay assesses the long-term effect of a PARP inhibitor on the ability of single cells to form colonies, providing a measure of cytotoxicity.

Materials and Reagents:

-

Cancer cell line of choice

-

Complete cell culture medium

-

AZD5305 or other PARP inhibitor

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield approximately 50-150 colonies in the control wells. Allow cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the PARP inhibitor.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

-

Staining and Counting: Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution. After washing and drying, count the number of colonies (defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration to assess the long-term cytotoxic effects.

Conclusion

The target specificity and selectivity profile of a PARP-1 inhibitor is a critical determinant of its therapeutic efficacy and safety. As exemplified by AZD5305, a next-generation inhibitor with high selectivity for PARP-1 over PARP-2 demonstrates a promising approach to maximize on-target anti-tumor activity while minimizing off-target toxicities. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of novel PARP-1 inhibitors, enabling a thorough evaluation of their potency, selectivity, and mechanism of action. This in-depth understanding is essential for the successful development of new and improved cancer therapeutics targeting the DNA damage response pathway.

References

- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Enzymatic Activity of PARP-1-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of PARP-1-IN-4, a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines its inhibitory potency, the methodologies for its assessment, and the fundamental signaling pathways involved.

Quantitative Inhibitory Activity

The primary measure of in vitro efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the reported IC50 value provides a quantitative benchmark for its potency against PARP-1.

| Compound | Target | IC50 (μM) | Notes |

| This compound | PARP-1 | 302 | Investigated for potential use in lung adenocarcinoma research. |

Mechanism of Action of PARP-1 Inhibitors

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.

PARP inhibitors, including this compound, primarily act by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). By binding to the catalytic domain of PARP-1, these inhibitors prevent the synthesis of PAR chains, thereby stalling the DNA repair process. This inhibition can lead to the accumulation of unrepaired SSBs, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs can lead to cell death, a concept known as synthetic lethality.

Experimental Protocols

The in vitro enzymatic activity of PARP inhibitors is typically determined using biochemical assays that measure the catalytic activity of purified PARP-1 enzyme. A common method is a fluorometric assay that quantifies the consumption of NAD+.

Protocol: Fluorometric PARP-1 Enzymatic Assay

This protocol outlines a general procedure for determining the IC50 value of a PARP-1 inhibitor.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

This compound or other test inhibitors

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

-

Developer reagent for fluorescent detection of NAD+ consumption

-

384-well assay plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare working solutions of recombinant PARP-1 enzyme, activated DNA, β-NAD+, and serial dilutions of this compound in assay buffer.

-

Assay Setup:

-

Blank wells: Contain assay buffer only.

-

Negative control (100% activity) wells: Contain PARP-1 enzyme, activated DNA, β-NAD+, and vehicle (e.g., DMSO).

-

Positive control (inhibitor) wells: Contain PARP-1 enzyme, activated DNA, β-NAD+, and a known PARP-1 inhibitor at a concentration that gives maximal inhibition.

-

Test wells: Contain PARP-1 enzyme, activated DNA, β-NAD+, and varying concentrations of this compound.

-

-

Enzyme and Inhibitor Incubation: Add the PARP-1 enzyme and the test inhibitor (or vehicle) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding activated DNA and β-NAD+ to all wells except the blank.

-

Incubation: Incubate the plate at 30-37°C for a predetermined time (e.g., 30-60 minutes) on a plate shaker.

-

Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells).

-

Normalize the data to the negative (100% activity) and positive (0% activity) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

PARP-1 Signaling Pathway in DNA Repair

Caption: PARP-1 signaling in single-strand break repair.

Experimental Workflow for PARP-1 Inhibition Assay

Caption: Workflow for a fluorometric PARP-1 inhibition assay.

A Technical Guide to PARP-1 Inhibition in DNA Damage Repair Pathways

Disclaimer: The specific compound "PARP-1-IN-4" is not publicly documented in scientific literature. This guide provides a comprehensive overview of the role of the broader class of Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors in DNA damage repair, intended for researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of DNA single-strand breaks (SSBs). Its inhibition has emerged as a cornerstone of targeted cancer therapy, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This document details the molecular mechanisms of PARP-1 in DNA repair, the modalities of its pharmacological inhibition, and the downstream consequences for cellular integrity. It provides quantitative data for leading clinical inhibitors, outlines key experimental protocols for their evaluation, and visualizes the core biological and experimental pathways.

The Role of PARP-1 in DNA Damage Repair

PARP-1 is a key sensor of DNA damage.[1] Upon detecting a single-strand break, it binds to the damaged site and becomes catalytically activated.[2] Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, PARP-1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process known as PARylation.[3][4] This PARylation event serves two primary functions:

-

Chromatin Remodeling: The negatively charged PAR chains cause electrostatic repulsion, leading to the local relaxation of chromatin structure. This decondensation makes the damaged DNA accessible to repair enzymes.[3]

-

Recruitment of Repair Machinery: The PAR chains act as a scaffold, recruiting a multitude of DNA repair factors to the site of damage.[4] Key proteins recruited include X-ray repair cross-complementing protein 1 (XRCC1), DNA polymerase beta (Polβ), and DNA ligase III (LigIII), which are essential components of the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways.[2][5]

Once the repair is complete, the PAR chains are rapidly degraded by Poly(ADP-ribose) Glycohydrolase (PARG), allowing PARP-1 to dissociate from the DNA.[3]

References

Technical Guide: Interaction of PARP-1-IN-4 with PARP1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the known interactions of the small molecule inhibitor PARP-1-IN-4 with Poly(ADP-ribose) polymerase 1 (PARP1). While the primary inquiry focused on the zinc finger domains, current scientific literature characterizes this compound as a catalytic inhibitor of PARP1. This document will therefore focus on its mechanism of action at the catalytic site and the downstream cellular consequences. A general overview of the role of PARP1's zinc finger domains in DNA damage recognition is also provided for a comprehensive understanding of the enzyme's function.

Introduction to PARP1 and its Domains

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1] Its function is critical for maintaining genomic stability. PARP1 has a modular structure, consisting of several key domains:

-

DNA-Binding Domain (DBD): Located at the N-terminus, this domain contains two zinc finger motifs (ZnF1 and ZnF2) that are responsible for detecting and binding to sites of DNA damage.[2][3][4][5] A third zinc finger (ZnF3) is also present and contributes to the structural integrity and inter-domain communication necessary for enzymatic activation.[3]

-

Automodification Domain: This central region contains a BRCT (BRCA1 C-terminus) motif and is the primary site of auto-poly(ADP-ribosyl)ation.

-

Catalytic Domain: Situated at the C-terminus, this domain is responsible for binding the substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[1]

The zinc finger domains are the primary sensors of DNA breaks.[2][4][5] Upon detection of damaged DNA, these domains bind to the break, inducing a conformational change in PARP1 that activates its C-terminal catalytic domain.[1][2] This activation leads to the synthesis of PAR chains, which recruit other DNA repair proteins to the site of damage.[1]

This compound: A Catalytic Inhibitor of PARP1

This compound is a small molecule inhibitor belonging to the phthalazinone class of compounds.[6][7] Contrary to interacting with the zinc finger domains, molecular docking studies of potent phthalazinone analogs suggest that these inhibitors bind to the active site within the catalytic domain of PARP1.[7] They act as competitors with the natural substrate, NAD+.

By occupying the NAD+ binding pocket, this compound prevents the synthesis of PAR chains. This inhibition of PARP1's catalytic activity has two major consequences:

-

It prevents the recruitment of DNA repair machinery to sites of single-strand breaks.

-

It "traps" the PARP1 protein on the DNA at the site of the damage, leading to the formation of cytotoxic PARP1-DNA complexes. These complexes can obstruct DNA replication, leading to the collapse of replication forks and the formation of more severe double-strand breaks.[1]

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 by molecules like this compound leads to a synthetic lethality, resulting in targeted cell death.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and its more potent analog, compound 11c, from the same chemical series.

| Compound | Target | Assay Type | IC50 | Cell Line | Effect | Reference |

| This compound | PARP-1 | Enzymatic Assay | 302 µM | - | Inhibits PARP-1 catalytic activity | [1] |

| This compound | - | Cytotoxicity Assay | 0.1, 1, and 10 µM | A549 (Lung Carcinoma) | Cytotoxic at tested concentrations | [1] |

| Compound 11c | PARP-1 | Enzymatic Assay | 97 nM | - | Potent inhibition of PARP-1 catalytic activity | [7] |

Experimental Protocols

This protocol is a representative method for determining the IC50 of a compound against PARP1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a plate. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

-

Recombinant Human PARP1 enzyme

-

Histone-coated 96-well plate

-

PARP1 Assay Buffer

-

NAD+

-

Biotinylated NAD+

-

This compound (or other test inhibitor)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in PARP1 Assay Buffer to the desired final concentrations.

-

Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, the test compound at various concentrations, and activated DNA (to stimulate PARP1 activity).

-

Initiation of Reaction: Add a mixture of NAD+ and Biotinylated NAD+ to each well to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Detection: Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

-

Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

-

Signal Generation: Add the chemiluminescent HRP substrate to each well.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Principle: This method is used to detect the expression levels of key apoptosis-related proteins in cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-cleaved-PARP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture A549 cells to approximately 80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Wash the membrane again and then apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified using densitometry software and normalized to a loading control like actin.

Visualizations

Caption: PARP1 DNA Damage Response Pathway.

Caption: Mechanism of this compound Action.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PARP-1 Inhibition on Poly(ADP-ribose) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in cellular processes, most notably in the detection and repair of DNA damage. Its catalytic activity results in the synthesis of poly(ADP-ribose) (PAR), a complex polymer that acts as a signaling molecule to recruit DNA repair machinery. The inhibition of PARP-1, and consequently PAR synthesis, has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth overview of the effects of PARP-1 inhibition on PAR synthesis, with a focus on the methodologies used to assess these effects and the underlying signaling pathways. While specific data for "PARP-1-IN-4" is not publicly available, this guide utilizes representative data and protocols for well-characterized PARP-1 inhibitors to serve as a comprehensive resource.

Introduction to PARP-1 and Poly(ADP-ribose) Synthesis

PARP-1 is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[1][2] Upon detecting DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, a process known as PARylation.[3][4] This results in the formation of long, branched chains of poly(ADP-ribose).[5][6] These PAR chains serve as a scaffold to recruit components of the DNA repair machinery, facilitating the resolution of DNA lesions.[3][7] The dynamic regulation of PAR synthesis is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2][8]

Mechanism of Action of PARP-1 Inhibitors

PARP-1 inhibitors are small molecules that primarily act by competing with NAD+ for the catalytic domain of the PARP-1 enzyme.[9] By occupying the NAD+ binding site, these inhibitors prevent the synthesis of PAR.[9] This inhibition of PARP-1's catalytic activity has two major consequences:

-

Inhibition of DNA Repair: The absence of PAR synthesis prevents the recruitment of DNA repair proteins to sites of DNA damage, leading to the accumulation of unrepaired single-strand breaks.[7][10]

-

PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP-1 enzyme on the DNA at the site of damage.[9][11] This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication and lead to the formation of double-strand breaks.[7]

The synthetic lethality observed with PARP inhibitors in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, is a cornerstone of their clinical application.[7][12]

Quantitative Analysis of PARP-1 Inhibition

The efficacy of a PARP-1 inhibitor is determined by its ability to reduce PAR synthesis. This is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its effective concentration in cellular assays.

| Parameter | Value | Cell Lines | Notes |

| IC50 | 1-15 nM | N/A (Biochemical Assay) | Concentration of the inhibitor required to reduce PARP-1 enzymatic activity by 50%.[13][14] |

| Effective Cellular Concentration | 0.1 - 10 µM | A549, SK-OV-3, HeLa | Concentration range shown to significantly decrease PAR levels in cellular assays.[3] |

| Solubility | >100 mg/mL in DMSO | N/A | Important for in vitro and in vivo studies. |

Experimental Protocols

Western Blotting for Poly(ADP-ribose) Detection

Western blotting is a widely used technique to qualitatively and semi-quantitatively assess the levels of PAR in cells treated with a PARP inhibitor. A decrease in the characteristic high-molecular-weight smear of PAR indicates effective inhibition of PARP-1 activity.

Materials:

-

Cell culture reagents

-

PARP-1 inhibitor (e.g., this compound)

-

DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS))

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (4-12% gradient recommended)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-PAR antibody (e.g., 1:1000 dilution)

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG (e.g., 1:5000 dilution)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells to achieve 70-80% confluency.

-

Pre-treat cells with the PARP-1 inhibitor at various concentrations for 1-2 hours.

-

Induce DNA damage by adding a DNA-damaging agent (e.g., 20 µM H₂O₂) for 10-15 minutes to stimulate PARP-1 activity.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.[15]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[3]

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Incubate with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

Cell-Based PARP Activity Assay (ELISA)

An ELISA-based assay provides a quantitative measurement of PAR synthesis in a high-throughput format.

Materials:

-

96-well cell culture plates

-

Cell line of choice

-

PARP-1 inhibitor

-

DNA damaging agent (e.g., H₂O₂)

-

Commercial PAR ELISA Kit (containing PAR standard, anti-PAR coated plates, detection antibody, etc.)

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with serial dilutions of the PARP-1 inhibitor for 1-2 hours.

-

Induce DNA damage with H₂O₂ for 10-15 minutes.[16]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them.[16]

-

Determine and normalize protein concentrations.

-

-

ELISA Protocol:

-

Follow the manufacturer's instructions for the PAR ELISA kit.[17] This typically involves:

-

Adding cell lysates and PAR standards to the antibody-coated wells.

-

Incubating to allow PAR to bind to the capture antibody.

-

Washing the wells.

-

Adding a detection antibody.

-

Washing the wells.

-

Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Washing the wells.

-

Adding the substrate and measuring the absorbance or fluorescence.

-

-

-

Data Analysis:

-

Generate a standard curve using the PAR standards.

-

Calculate the concentration of PAR in the cell lysates and determine the IC50 of the inhibitor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition.

Caption: Experimental workflow for Western blot analysis of PAR synthesis.

Caption: Experimental workflow for the cell-based PARP inhibition ELISA.

Conclusion

The inhibition of PARP-1 and the subsequent reduction in poly(ADP-ribose) synthesis is a validated and powerful therapeutic strategy. Understanding the intricate mechanisms of PARP-1 function and the methodologies to accurately assess the efficacy of its inhibitors is paramount for researchers, scientists, and drug development professionals. This technical guide provides a foundational framework for investigating the effects of PARP-1 inhibitors on PAR synthesis, offering detailed protocols and visual representations of the underlying cellular processes. While the specific inhibitor "this compound" lacks detailed public data, the principles and methods outlined herein are broadly applicable to the characterization of any novel PARP-1 inhibitor.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Large scale preparation and characterization of poly(ADP-ribose) and defined length polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond DNA repair, the immunological role of PARP-1 and its siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 11. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. cellbiolabs.com [cellbiolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preclinical Evaluation of PARP-1 Inhibitors: A Case Study on Imidazo[4,5-c]pyridine-7-carboxamide Derivatives

This technical guide provides a comprehensive overview of the preclinical evaluation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, with a specific focus on the imidazo[4,5-c]pyridine-7-carboxamide derivative, compound 11a (XZ-120312) , as a case study. This document outlines the core quantitative data, detailed experimental protocols, and key signaling pathways involved in the mechanism of action of PARP-1 inhibitors.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1][2] It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4][5] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[3][6] Inhibition of PARP-1 enzymatic activity disrupts the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to synthetic lethality and targeted cell death.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative PARP-1 inhibitor, compound 11a (XZ-120312) , and its analogs as described in the cited literature.[7]

Table 1: In Vitro PARP-1 Inhibitory Activity [7]

| Compound | R | IC50 (nM) |

| 11a (XZ-120312) | n-propyl | 8.6 ± 0.6 |

| 11b | ethyl | 15.3 ± 1.1 |

| 11c | n-butyl | 11.2 ± 0.9 |

| 11d | isobutyl | 23.7 ± 1.8 |

| Olaparib (control) | - | 4.4 ± 0.3 |

Table 2: Cellular Potentiation of Temozolomide (B1682018) (TMZ) Cytotoxicity [7]

| Compound | Cell Line | Fold Potentiation |

| 11a (XZ-120312) | SW-620 | 4.0 |

| MDA-MB-468 | 3.0 | |

| A549 | 7.7 |

Experimental Protocols

PARP-1 Inhibitory Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1 in vitro.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and a buffer solution.

-

Compound Incubation: The test compound (e.g., 11a) is added to the reaction mixture at various concentrations and incubated.

-

Enzymatic Reaction Initiation: The reaction is initiated by the addition of the substrate, NAD+.

-

Detection: The amount of PAR produced is quantified. This is often done using an ELISA-based assay that detects biotinylated PAR.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PARP-1 inhibition against the logarithm of the compound concentration.

Cellular Potentiation Assay

This assay measures the ability of a PARP-1 inhibitor to enhance the cytotoxicity of a DNA-damaging agent, such as temozolomide (TMZ).

Methodology:

-

Cell Culture: Cancer cell lines (e.g., SW-620, MDA-MB-468, A549) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a fixed concentration of the DNA-damaging agent (TMZ) in the presence of varying concentrations of the PARP-1 inhibitor. Control groups include untreated cells and cells treated with each agent alone.

-

Cell Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a standard method such as the MTT or SRB assay.

-

Data Analysis: The potentiation factor is calculated as the ratio of the IC50 of the DNA-damaging agent alone to the IC50 of the DNA-damaging agent in the presence of the PARP-1 inhibitor.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and the concept of synthetic lethality with PARP inhibition in HR-deficient cells.

Caption: PARP-1 signaling in DNA repair and synthetic lethality.

General Workflow for Preclinical Evaluation of a PARP-1 Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel PARP-1 inhibitor.

Caption: Preclinical evaluation workflow for a PARP-1 inhibitor.

Conclusion

The preclinical evaluation of PARP-1 inhibitors such as the imidazo[4,5-c]pyridine-7-carboxamide derivative 11a (XZ-120312) involves a systematic assessment of their biochemical and cellular activities. Key parameters include potent enzymatic inhibition of PARP-1 and the ability to potentiate the effects of DNA-damaging agents in cancer cells. The ultimate goal of these preclinical studies is to identify compounds with favorable efficacy and safety profiles for further development as targeted cancer therapeutics. The provided methodologies and workflows serve as a foundational guide for researchers in this field.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifactorial Role of PARP-1 in Tumor Microenvironment [mdpi.com]

- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Review of the PARP-1 Inhibitor: PARP-1-IN-4

This technical guide provides a comprehensive analysis of the available scientific literature on PARP-1-IN-4, a phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Information

This compound is a molecule identified as an inhibitor of PARP-1.[1] It belongs to a class of phthalazinone derivatives investigated for their potential as anti-cancer agents, particularly in lung adenocarcinoma.[1][2] The primary research detailing the synthesis and evaluation of a series of these compounds, likely including this compound, was published by Almahli H, et al. in Bioorganic Chemistry in 2018.[2]

Quantitative Data Summary

The available quantitative data for this compound and related compounds from the primary literature are summarized below. It is important to note that this compound is likely one of the compounds described in the Almahli et al. study, which evaluated a series of phthalazinone derivatives. The data presented here is based on the information available in the public domain.

| Compound ID (in publication) | Chemical Moiety | PARP-1 IC50 (nM) | A549 Cell Viability | Reference |

| 11c | 4-phenylphthalazin-1-one derivative | 97 | Significant cytotoxic activity at 0.1, 1, and 10 µM (24h and 48h) | [1][2] |

| Olaparib (Reference) | Phthalazinone derivative | 139 | Not specified in this context | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of phthalazinone-based PARP-1 inhibitors.

Note: As direct access to the full-text primary research article by Almahli H, et al. is restricted, the following protocols are based on established, standard methodologies for these assays and may not reflect the exact experimental details used in the original study.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of PARP-1.

-

Plate Preparation: A 96-well plate is coated with histone H1, which serves as a substrate for PARP-1. The plate is then washed and blocked to prevent non-specific binding.

-

Reaction Mixture: A reaction mixture is prepared containing recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and varying concentrations of the test compound (e.g., this compound) or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+, the substrate for PARP-1.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1.

-

Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP (horseradish peroxidase) is added to each well, which binds to the biotinylated PAR chains. After another wash, a chemiluminescent substrate is added.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Human lung adenocarcinoma A549 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) or a vehicle control for different time points (e.g., 24 and 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-